molecular formula C18H16F3N5O B2785051 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea CAS No. 2319639-21-7

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2785051
CAS No.: 2319639-21-7
M. Wt: 375.355
InChI Key: AXYGTZIITBXVGR-UHFFFAOYSA-N
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Description

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyrazole ring, a pyridine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-26-15(10-16(25-26)12-5-7-22-8-6-12)11-23-17(27)24-14-4-2-3-13(9-14)18(19,20)21/h2-10H,11H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYGTZIITBXVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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